molecular formula C17H17ClN2O3S B2413446 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime CAS No. 306979-78-2

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime

Cat. No.: B2413446
CAS No.: 306979-78-2
M. Wt: 364.84
InChI Key: SVVSAJYUXGFDRX-XDHOZWIPSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime is a chemical compound with a complex structure that includes a chlorophenyl group, a sulfanyl group, a methylpropanal group, and a nitrobenzyl oxime group

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

    Formation of the chlorophenyl sulfanyl intermediate: This step involves the reaction of a chlorophenyl compound with a sulfanyl reagent under controlled conditions.

    Addition of the methylpropanal group: The intermediate is then reacted with a methylpropanal compound to form the desired structure.

    Oximation: The final step involves the reaction of the intermediate with a nitrobenzyl oxime reagent to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specialized equipment to handle the reagents and reaction conditions safely.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for conditions where its unique chemical properties may offer therapeutic benefits.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime can be compared with other similar compounds, such as:

    2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal: This compound lacks the nitrobenzyl oxime group and may have different chemical properties and applications.

    2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-methylbenzyl)oxime: This compound has a methylbenzyl oxime group instead of a nitrobenzyl oxime group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfanyl-2-methyl-N-[(4-nitrophenyl)methoxy]propan-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-17(2,24-16-9-5-14(18)6-10-16)12-19-23-11-13-3-7-15(8-4-13)20(21)22/h3-10,12H,11H2,1-2H3/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVSAJYUXGFDRX-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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